

# Brepocitinib linear mixed-effects regression LMER pharmacokinetic modeling

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## Compound Focus: Brepocitinib

CAS No.: 1883299-62-4

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## Application Note: LMER in Topical Brepocitinib Development

This document outlines a strategy employing a **Linear Mixed-Effects Regression (LMER)** model to inform the clinical development of topical **Brepocitinib**, a TYK2/JAK1 inhibitor, for atopic dermatitis (AD) and psoriasis (PsO) [1].

**1. Background and Objective** The goal was to characterize the relationship between the amount of topical Brepocitinib applied and its resultant systemic concentration (trough concentration,  $C_{Trough}$ ). This model was pivotal for predicting systemic exposure in future trials involving larger treated Body Surface Areas (BSAs) and pediatric populations, thereby guiding dose-strength selection and ensuring a sufficient safety margin [1].

### 2. Data Sources and Methodology

- **Data:** Pharmacokinetic data from two Phase 2b clinical studies in patients with AD and PsO were utilized. The analysis included 256 patients [1].
- **Modeling Approach:** A Linear Mixed-Effects Regression (LMER) was developed. This model is particularly suited for handling clustered or grouped data, such as repeated measurements from the same patient or data from different clinical trial sites [2]. The model quantified the influence of fixed effects (e.g., patient disease type, dose strength, application frequency) and random effects (e.g., variation between individuals) on systemic drug exposure [1] [2].

### 3. Key Quantitative Findings

The LMER analysis identified several critical factors impacting systemic exposure, summarized in the table below.

**Table 1: Impact of Factors on Systemic Exposure from Topical Application**

Factor	Impact on Systemic Concentration (C_Trough)	Notes / Clinical Implication
Disease Type	45% lower in PsO patients vs. AD patients	For the same applied dose, systemic exposure differs by condition [1].
Dose Strength	Significant impact	Higher dose strengths lead to higher systemic concentrations [1].
Application Frequency	Significant impact	Twice-daily (BID) application leads to higher exposure than once-daily (QD) [1].
Patient Age (vs. Adult)	Expected to be comparable for the same % BSA treated	Model predicts similar systemic exposure in pediatric and adult populations when the same percentage of body surface area is treated [1].

**Table 2: Predicted Safety Margins for 3% Cream Formulation**

Application Regimen	Treated Body Surface Area (BSA)	Safety Margin	Clinical Implication
Once Daily (QD)	< 50% (in AD patients)	Maintains at least a <b>threefold margin</b> to non-clinical safety findings and clinical hematologic markers [1].	The proposed regimen is predicted to be safe for clinical evaluation.
Twice Daily (BID)	< 50% (in PsO patients)	Maintains at least a <b>threefold margin</b> to non-clinical safety findings and clinical hematologic markers [1].	The proposed regimen is predicted to be safe for clinical evaluation.

## Detailed Experimental Protocols

### Protocol 1: LMER for Topical **Brepocitinib** Pharmacokinetics

This protocol is adapted from the analysis of Phase 2b data [1].

- **Objective:** To characterize the relationship between topical **brepocitinib** application and systemic trough concentrations (C<sub>Trough</sub>) and to predict exposures for higher treated BSAs.
- **Data Collection:**
  - Collect PK blood samples to measure plasma **brepocitinib** concentrations, typically at trough (pre-dose).
  - Record the dose strength, frequency of application, and the precise Body Surface Area (BSA) treated for each patient.
  - Document patient-specific covariates (e.g., disease type - AD or PsO, age, weight).
- **Model Development:**
  - **Software:** Use a statistical programming environment like R. The `lme4` package is commonly used for fitting LMER models [2].
  - **Model Structure:** Construct an LMER where C<sub>Trough</sub> is the dependent variable. Fixed effects include dose strength, application frequency, and disease type. Random effects are included to account for inter-individual variability.
  - **Model Fitting:** Fit the model to the data to estimate the coefficients for each fixed effect and the variance explained by the random effects.
- **Model Application:**
  - Use the fitted model to simulate systemic C<sub>Trough</sub> for new scenarios (e.g., different BSAs, pediatric populations).
  - Compare the predicted exposures to established safety thresholds derived from non-clinical and clinical data to inform trial design.

### Protocol 2: Population PK Modeling for Oral **Brepocitinib**

This protocol is based on the established population PK model for oral **brepocitinib** [3] [4].

- **Objective:** To characterize the population pharmacokinetics of oral **brepocitinib** and identify sources of variability in drug exposure.
- **Data Collection:** Utilize rich PK data from multiple Phase 1 and Phase 2 studies, including patients with various immuno-inflammatory diseases. Collect pre-dose and post-dose concentration-time data [3].
- **Bioanalysis:** Quantify **brepocitinib** plasma concentrations using a validated method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a lower limit of quantification of 0.2 ng/mL [4].

- **Model Development:**

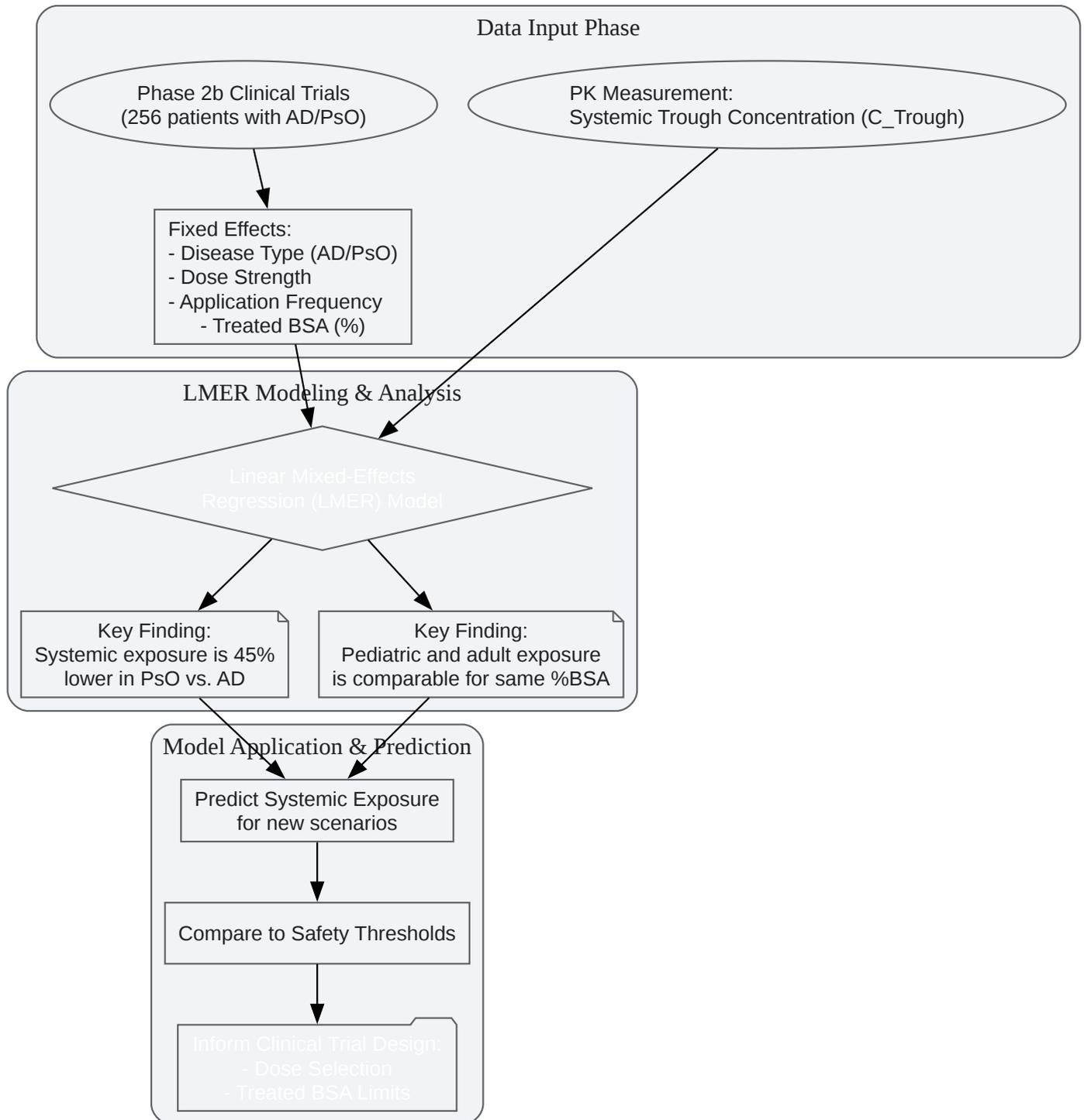
- **Software:** Use non-linear mixed-effects modeling software (e.g., NONMEM).
- **Structural Model:** The PK of oral **brepocitinib** is described by a two-compartment model with first-order absorption and a lag time [3].
- **Statistical Model:** Account for inter-individual variability on key parameters like apparent clearance (CL/F) and apparent volume of distribution (Vc/F). The model also incorporates a known, dose-dependent bioavailability [3].
- **Covariate Analysis:** Evaluate the effect of patient demographics (e.g., body weight, race, sex) and clinical conditions (e.g., disease state like ulcerative colitis) on PK parameters. The final model identified that Asian race and patient sex had statistically significant, but not clinically meaningful, effects on exposure [3].

## Visualization of Workflows and Pathways

The following diagrams, created using Graphviz DOT language, illustrate the core concepts and workflows described in the application notes.

### Diagram 1: LMER Modeling and Application Workflow

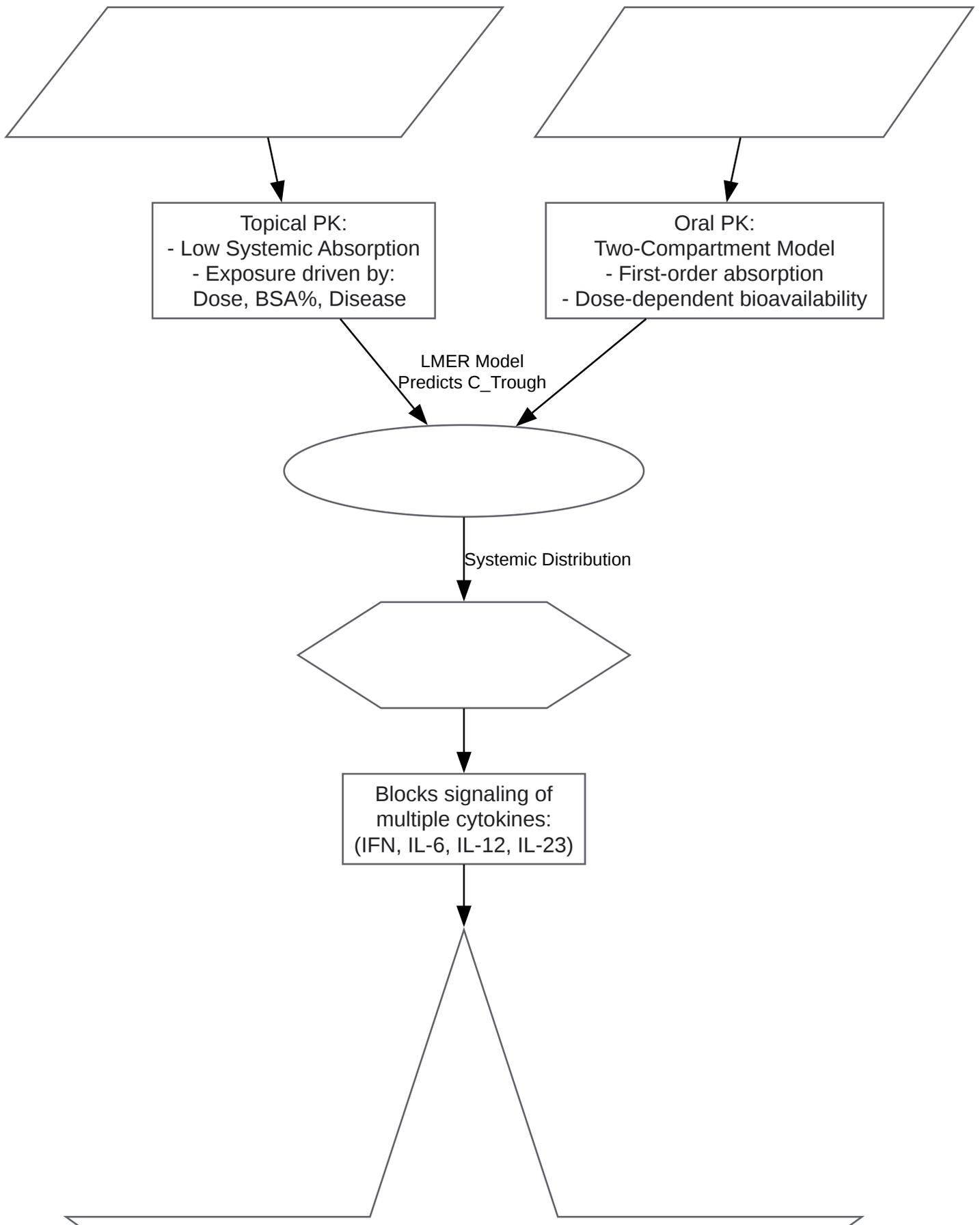
This diagram outlines the strategic process of building and applying the LMER model to inform clinical development [1].

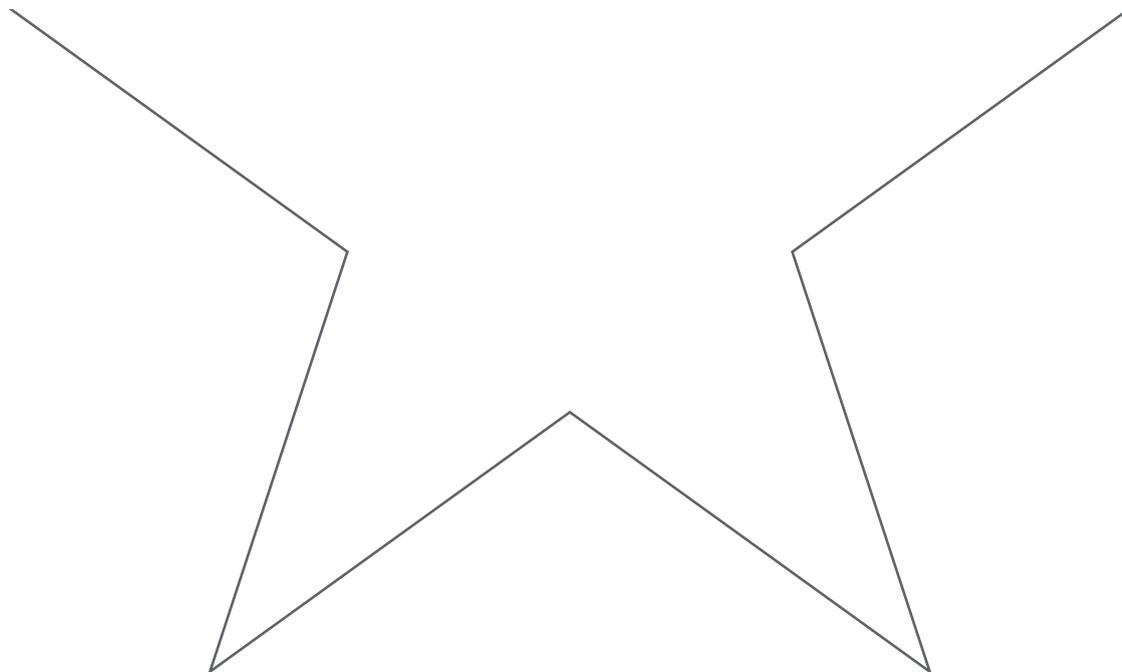


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## **Diagram 2: Brepocitinib Mechanism and PK Pathway**

This diagram illustrates the mechanism of action of **Brepocitinib** and the pathway from administration to systemic exposure, integrating information from both topical and oral formulations [1] [3] [5].





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To cite this document: Smolecule. [Brepocitinib linear mixed-effects regression LMER pharmacokinetic modeling]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539196#brepocitinib-linear-mixed-effects-regression-lmer-pharmacokinetic-modeling>]

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